3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile
Overview
Description
3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity
3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile, with the CAS number 1181502-02-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO. Its structure includes a pyridazine ring substituted with a methoxypropyl amino group and a carbonitrile functional group. The compound's unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 219.26 g/mol |
CAS Number | 1181502-02-2 |
Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications to the pyridazine structure can enhance antibacterial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The carbonitrile group is believed to play a crucial role in this activity by interfering with bacterial cell wall synthesis.
Anti-inflammatory Effects
Pyridazine derivatives have been studied for their anti-inflammatory properties. In vitro assays showed that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a study involving animal models, administration of related pyridazine derivatives resulted in a significant reduction in inflammation markers when subjected to induced arthritis models. The compound was shown to modulate immune responses effectively.
- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that the compound could reduce cell viability in cancer cells while sparing normal cells, indicating selective cytotoxicity. This property is particularly valuable for developing targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cytokine Modulation : The ability to modulate cytokine production suggests an immunomodulatory role that could be harnessed for therapeutic purposes.
Properties
IUPAC Name |
3-(3-methoxypropylamino)-5,6-dimethylpyridazine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-16-3/h4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFBHNPTYWJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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